molecular formula C7H3ClF2O B159727 3,5-Difluorobenzoyl chloride CAS No. 129714-97-2

3,5-Difluorobenzoyl chloride

Cat. No. B159727
M. Wt: 176.55 g/mol
InChI Key: OYZWEOORLJBPMA-UHFFFAOYSA-N
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Description

3,5-Difluorobenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, it is structurally related to the compounds mentioned in the papers, such as 3,5-dinitrobenzoyl chloride (DNBZ-Cl) and various fluorinated benzoic acid derivatives . These compounds are typically used in organic

Scientific Research Applications

Electrochemistry Studies

3,5-Difluorobenzoyl chloride has been utilized in the field of electrochemistry. For instance, its derivatives were involved in studies exploring the electrochemistry of ionic liquids. These studies provide insights into the impurity identification and elimination, as well as the analysis of electrochemical products (Xiao & Johnson, 2003).

Organic Photovoltaic Devices

Research on organic photovoltaic devices has seen the application of 3,5-difluorobenzoyl chloride-related compounds. Graphene oxide nanosheets linked with 3,5-dinitrobenzoyl chloride have been used to improve the performance of bulk heterojunction photovoltaic devices, enhancing their power conversion efficiency significantly (Stylianakis et al., 2012).

Pesticide Synthesis

In the field of agrichemicals, 3,5-difluorobenzoyl chloride derivatives have been involved in the synthetic process of novel pesticides like Bistrifluron. This highlights its role in developing effective pest control solutions (Liu An-chan, 2015).

Chiral Separation

3,5-Difluorobenzoyl chloride has been used in creating chiral stationary phases for chromatographic separation. It has been integral in the preparation of phenylglycinol- and leucinol-derived chiral stationary phases, aiding in the chiral separation of various compounds (Yu, Lee, & Ryoo, 2016).

Organometallic Chemistry

In organometallic chemistry, compounds related to 3,5-difluorobenzoyl chloride have been synthesized and characterized, such as in the creation of luminescent silver and gold clusters. These studies offer valuable information on the structural and luminescent properties of these complexes (Z. and Chen, 2007).

Environmental Analysis

In environmental science, 3,5-difluorobenzoyl chloride derivatives have been used in synthesizing magnetic sorbents for the enrichment and analysis of perfluorinated compounds in water samples. This demonstrates its utility in environmental monitoring and pollution control (Yan et al., 2013).

Catalysis

3,5-Difluorobenzoyl chloride-related compounds have been used in developing catalysts for various chemical reactions. For instance, dinickel complexes containing derivatives of 3,5-difluorobenzoyl chloride have shown high efficiency in coupling reactions (Zhou et al., 2008).

Apoptosis and Cell Studies

In the medical field, 3,5-difluorobenzoyl chloride derivatives have been used in the development of novel substrates for detecting caspase activity and apoptosis in cells. This is vital for understanding cellular mechanisms and for drug development (Zhang et al., 2003).

Safety And Hazards

3,5-Difluorobenzoyl chloride is combustible and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

3,5-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZWEOORLJBPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156223
Record name 3,5-Difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzoyl chloride

CAS RN

129714-97-2
Record name 3,5-Difluorobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129714972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.63 g (10.00 mmol) 3,5-difluoro-benzoic acid were mixed with 20 mL thionyl chloride and boiled for 2 h. The reaction mixture was evaporated to dryness and coevaporated twice with toluene. The residue was reacted further as the crude product.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
B Molnár, G Simig, B Volk - 2011 - Wiley Online Library
By taking advantage of the N,N‐diisopropylcarbamoyl moiety as a versatile ortho‐directing lithiation group, the preparation of 4,6‐dichloro‐ and 4,6‐difluorophthalides, starting from the …
JL Wilbur, JI Brauman - Journal of the American Chemical Society, 1994 - ACS Publications
We define experimentally the potential energy surface for a gas-phase carbonyl addition-elimination reaction through the synthesis, isolation, and characterization of intermediates in an …
Number of citations: 33 pubs.acs.org
BA Czeskis, DD O'Bannon, WJ Wheeler… - Journal of Labelled …, 2005 - Wiley Online Library
Asymmetric synthesis of AMPA potentiator LY450108‐[ 14 C] containing 14 C‐label attached to the chiral center of the molecule, was accomplished based on Evans' chiral …
R Stuck - 2017 - corescholar.libraries.wright.edu
Poly (aryl ether ketone) s (PAEK) are high performance thermoplastics, which are chemically robust, semi-crystalline, and stable at high temperatures. Of the family of PAEKs, poly (ether …
Number of citations: 1 corescholar.libraries.wright.edu
T Kashiwabara, M Tanaka - Organometallics, 2006 - ACS Publications
Palladium−phosphite complexes catalyze the reaction of pentafluorobenzoyl chloride with hexamethyldisilane to selectively form pentafluorophenytrimethylsilane as virtually the sole …
Number of citations: 22 pubs.acs.org
MB Andrus, J Liu - Tetrahedron letters, 2006 - Elsevier
Protected 3,5-hydroxy-benzoyl chlorides 3 were coupled with styrenes 4 to give hydroxylated stilbenes, analogs of resveratrol, an important antioxidant disease preventative agent …
Number of citations: 65 www.sciencedirect.com
G Covarrubias - 2017 - rave.ohiolink.edu
The synthesis of functionalized, linear poly (ether ether ketone), tailored to be semi-crystalline and soluble in a variety of organic-solvents was explored. Nucleophilic aromatic …
Number of citations: 4 rave.ohiolink.edu
JJ Ares, PE Outt, SV Kakodkar, RC Buss… - The Journal of Organic …, 1993 - ACS Publications
Many types of compounds comprise the flavonoids, one of the most abundant being the flavones. Members of the flavone class have been associated with a wide variety of biological …
Number of citations: 80 pubs.acs.org
H Fetters - 2019 - rave.ohiolink.edu
The synthesis of N-heterocycle functionalized benzophenone-type monomers and their incorporation into poly (arylene ether ketone) s were explored. Two benzophenone derivatives, 2…
Number of citations: 1 rave.ohiolink.edu
BW Moran, FP Anderson, A Devery, S Cloonan… - Bioorganic & medicinal …, 2009 - Elsevier
Resveratrol is a potential chemopreventive agent and can be isolated from grape skins and other dietary sources. The Wittig reaction and the decarbonylative Heck reaction were …
Number of citations: 70 www.sciencedirect.com

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